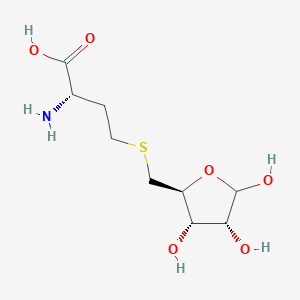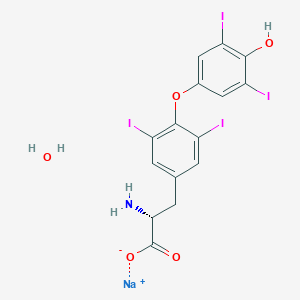
Monosodium D-thyroxine hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dextrothyroxine sodium: is a synthetic thyroid hormone and the dextrorotary isomer of thyroxine. It was initially developed as a cholesterol-lowering drug but was later discontinued due to cardiac side effects . The compound is known for its ability to increase hepatic lipase, which improves the utilization of triglycerides and decreases levels of lipoprotein(a) in blood serum .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dextrothyroxine sodium involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The process includes several steps:
Iodination: Tyrosine residues are iodinated to form monoiodotyrosine and diiodotyrosine.
Coupling: The iodotyrosines are then coupled to form thyroxine.
Purification: The synthesized thyroxine is purified and converted to its dextrorotary isomer, dextrothyroxine.
Industrial Production Methods: Industrial production of dextrothyroxine sodium follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions: Dextrothyroxine sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the iodine atoms in the molecule.
Substitution: Substitution reactions can occur at the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed:
Oxidation Products: Modified thyroxine derivatives.
Reduction Products: Deiodinated thyroxine derivatives.
Substitution Products: Halogenated or alkylated thyroxine derivatives.
Scientific Research Applications
Chemistry: Dextrothyroxine sodium is used in chemical research to study the effects of thyroid hormones on lipid metabolism and cholesterol levels .
Biology: In biological research, the compound is used to investigate the role of thyroid hormones in cellular metabolism and gene expression .
Medicine: Although discontinued for clinical use, dextrothyroxine sodium has been studied for its potential therapeutic effects in hyperlipidemia and other metabolic disorders .
Industry: The compound is used in the development of diagnostic reagents and radioimmunoassay kits for thyroid function assessment .
Mechanism of Action
The mechanism of action of dextrothyroxine sodium is not completely understood. it is known to act in the liver to stimulate the formation of low-density lipoprotein (LDL) and increase the catabolism of LDL . This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, resulting in a reduction in serum cholesterol and LDL levels . The compound also binds to thyroid receptors and acts as a substrate for iodide peroxidase .
Comparison with Similar Compounds
Levothyroxine: The levorotary isomer of thyroxine, commonly used in the treatment of hypothyroidism.
Liothyronine: A synthetic form of triiodothyronine (T3), used in thyroid hormone replacement therapy.
Uniqueness: Dextrothyroxine sodium is unique due to its specific action on lipid metabolism and its ability to lower cholesterol levels. Unlike levothyroxine and liothyronine, which are primarily used for thyroid hormone replacement, dextrothyroxine sodium was developed for its antihyperlipidemic properties .
Properties
CAS No. |
7054-08-2 |
|---|---|
Molecular Formula |
C15H12I4NNaO5 |
Molecular Weight |
816.87 g/mol |
IUPAC Name |
sodium;(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoate;hydrate |
InChI |
InChI=1S/C15H11I4NO4.Na.H2O/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23;;/h1-2,4-5,12,21H,3,20H2,(H,22,23);;1H2/q;+1;/p-1/t12-;;/m1../s1 |
InChI Key |
ANMYAHDLKVNJJO-CURYUGHLSA-M |
SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)[O-])N.O.[Na+] |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)[O-])N.O.[Na+] |
Key on ui other cas no. |
7054-08-2 137-53-1 |
Synonyms |
Choloxin D Thyroxine D-T4 Thyroid Hormone D-Thyroxine Dextrothyroxine Dextrothyroxine Sodium Sodium Dextrothyroxine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



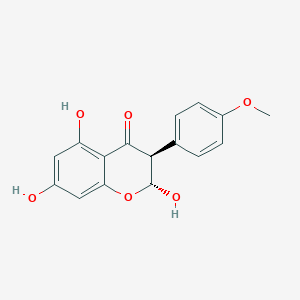

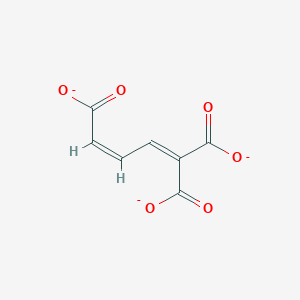
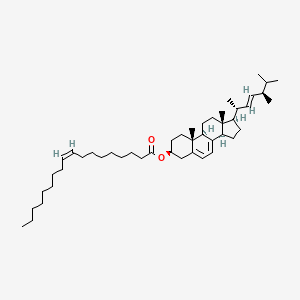

![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
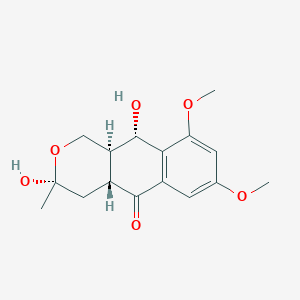
![2-(3,4-dihydroxyphenyl)-5-hydroxy-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-[[(2R,4R,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1264422.png)

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)


